![molecular formula C16H19NO3S2 B1351926 1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone](/img/structure/B1351926.png)
1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone” is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as a 1,4-diketone, the thiophene ring can be formed through cyclization reactions.
Introduction of Functional Groups: The acetyl, dimethylamino, and methylphenylsulfanyl groups can be introduced through various substitution reactions, using reagents like acetyl chloride, dimethylamine, and methylphenylsulfanyl chloride.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
“1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or imine groups, leading to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of thiophenes are often studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, compounds with similar structures are investigated for their pharmacological properties, including their ability to interact with biological targets like enzymes or receptors.
Industry
In industry, thiophene derivatives are used in the production of dyes, polymers, and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone” would depend on its specific application. Generally, the compound might interact with molecular targets through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Electron Transfer: Participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple sulfur-containing heterocycle.
2-Acetylthiophene: A derivative with an acetyl group.
4-Methylphenylsulfanylthiophene: A derivative with a methylphenylsulfanyl group.
Properties
Molecular Formula |
C16H19NO3S2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone |
InChI |
InChI=1S/C16H19NO3S2/c1-11-5-7-13(8-6-11)21-14-10-22(19,20)15(9-17(3)4)16(14)12(2)18/h5-9H,10H2,1-4H3 |
InChI Key |
PDLKNBIWZVNKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=CN(C)C)S(=O)(=O)C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Dimethylamino)-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propylidene]propanedinitrile](/img/structure/B1351853.png)
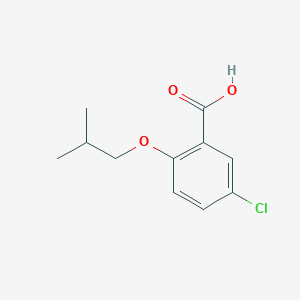
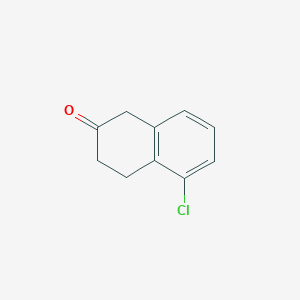


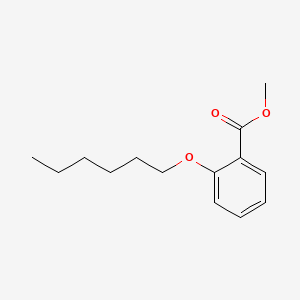
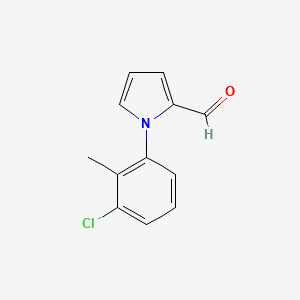
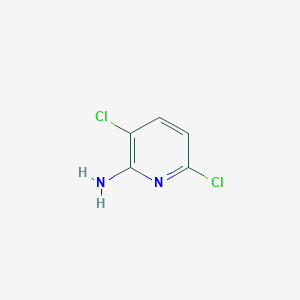
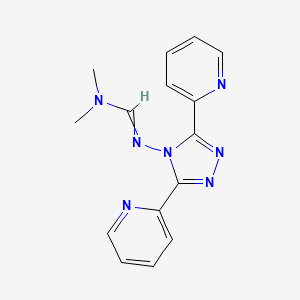
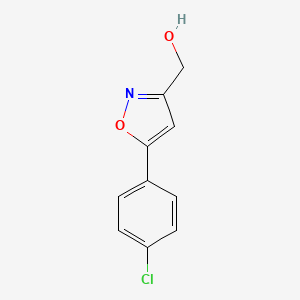

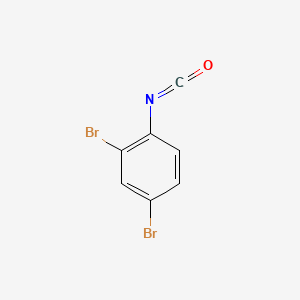
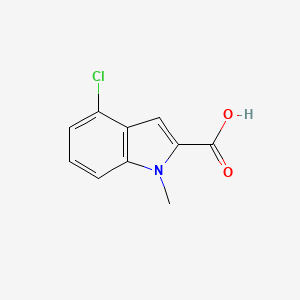
![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B1351886.png)
